molecular formula C6H13N3OS B2685037 N'-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide CAS No. 883949-22-2

N'-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide

Cat. No. B2685037
M. Wt: 175.25
InChI Key: PFBBGROSVHNQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide, also known as HTEA, is a chemical compound that has gained importance in the field of chemical and biological research. It has a molecular formula of C6H13N3OS .


Physical And Chemical Properties Analysis

N’-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide has a molecular weight of 248.17 and a refractive index of n 20D 1.65 (Predicted) . It’s important to note that these properties can vary depending on the conditions (such as temperature and pressure) and the presence of other substances.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes and alcohols/thiols leads to the formation of five-membered thiazolidine, six-membered 1,4-oxazines (morpholines), and tetrahydro-2H-1,4-thiazines (thiomorpholines), along with seven-membered 1,4-oxazepanes. This synthesis pathway mediated by boron trifluoride etherate offers a route to various heterocyclic compounds in good yields, demonstrating the versatility of N'-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide and related structures in organic synthesis (Deka et al., 2015).

DNA Repair and Cancer Treatment

A new class of protein kinase inhibitors targeting the DNA repair pathway has been identified, with 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone inhibiting the DNA-dependent protein kinase (DNA-PK). This compound differs significantly from previously studied DNA-PK inhibitors both structurally and functionally. DNA-PK is involved in the cellular response to and repair of chromosomal DNA double-strand breaks (DSBs). These inhibitors enhance the cytotoxicity of physical and chemical agents that induce DSBs, offering a new approach for cancer therapy (Kashishian et al., 2003).

Antioxidant Activity and QSAR Analysis

QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants has shown that antioxidant activity is influenced by molecular descriptors such as area, molecular volume, lipophilicity, polarization, and dipole moment. This study provides a theoretical basis for the design of new potential antioxidants, highlighting the significant role of morpholine derivatives in medicinal chemistry (Drapak et al., 2019).

Catalytic Applications in Materials Science

A novel study on the synthesis and catalytic applications of a hydrogel containing thioether groups for the preparation of gold nanoparticles demonstrates the utility of thiomorpholine derivatives in materials science. This hydrogel-gold nanoparticle composite exhibited high catalytic activity for the reduction of 4-nitrophenol, showcasing the potential of N'-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide related compounds in catalysis and environmental applications (Ilgin et al., 2019).

properties

IUPAC Name

N'-hydroxy-2-thiomorpholin-4-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3OS/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBBGROSVHNQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-2-thiomorpholinoacetimidamide

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